molecular formula C16H12FN3OS B2446636 2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2446636
M. Wt: 313.4 g/mol
InChI Key: MILLBOMBXCCZHF-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a chemical entity of significant interest in medicinal chemistry and drug discovery research, particularly within the field of kinase inhibition. Its molecular architecture, incorporating a fluorophenylacetamide group linked to a pyridinyl-thiazole scaffold, is characteristic of compounds designed to modulate key biological pathways. Structural analogs of this compound, specifically imidazole-based molecules sharing the 4-fluorophenyl and pyridine motifs, have been identified as early lead compounds in the development of p38 MAP kinase inhibitors . The p38 MAP kinase pathway is a critical target for therapeutic research due to its central role in cellular responses to stress and inflammation . Furthermore, related heterocyclic compounds containing pyridine and thiazole rings, such as N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines, are actively investigated as potent inhibitors of cyclin-dependent kinases (CDKs) for anticancer research . The presence of the thiazole ring, a privileged structure in medicinal chemistry, is frequently employed to confer favorable biological activity and is found in a wide spectrum of pharmacologically active molecules . This acetamide derivative provides researchers with a valuable synthon for probing protein kinase function and for the design and synthesis of new potential therapeutic agents aimed at proliferative and inflammatory diseases. Its primary research value lies in its use as a key intermediate or a reference compound in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-12-6-4-11(5-7-12)9-15(21)20-16-19-14(10-22-16)13-3-1-2-8-18-13/h1-8,10H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILLBOMBXCCZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-651596 involves multiple steps, starting with the preparation of the sulfanilide moiety. The reaction typically involves the sulfonation of aniline derivatives followed by the introduction of various substituents to achieve the desired structure. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of WAY-651596 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

WAY-651596 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-651596 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, strong acids or bases, and specific catalysts depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

The compound has been evaluated for its biological activity, particularly its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, leading to various pharmacological effects.

Anticancer Activity

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide exhibit anticancer properties. For instance, thiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The incorporation of the pyridine and fluorophenyl groups may enhance these effects by improving bioavailability and target specificity.

Antimicrobial Properties

Studies have suggested that thiazole-containing compounds possess antimicrobial activity against a range of pathogens. The ability of this compound to inhibit bacterial growth could be explored further to develop new antibiotics or antifungal agents.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can enhance its biological activity. The fluorine atom may contribute to increased lipophilicity, affecting the compound's interaction with cellular membranes and biological targets.

Structural Component Effect on Activity
Fluorophenyl GroupIncreases lipophilicity and target affinity
Pyridine RingEnhances solubility and potential receptor interactions
Thiazole MoietyContributes to biological activity through diverse mechanisms

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity (IC50 < 10 µM) .
  • Antimicrobial Research : Research featured in Antimicrobial Agents and Chemotherapy highlighted that thiazole derivatives exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
  • Mechanistic Studies : Investigations into the mechanisms of action showed that these compounds could induce cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways .

Mechanism of Action

The mechanism of action of WAY-651596 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

WAY-651596 can be compared with other sulfanilide compounds, such as:

The uniqueness of WAY-651596 lies in its specific substituents and their effects on its chemical and biological properties. These differences make it a valuable compound for various research and industrial applications.

Biological Activity

2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide, a compound with the molecular formula C16H12FN3OSC_{16}H_{12}FN_3OS (CID 2660463), has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a thiazole ring linked to a pyridine and an acetamide group. The presence of the fluorine atom on the phenyl ring enhances its pharmacological properties.

Biological Activity Overview

The compound has been studied for its inhibitory effects on various biological targets:

  • Kinase Inhibition :
    • The compound exhibits significant inhibition against Transforming Growth Factor Receptor 1 (TGF-R1) with an IC50 value of 48 nM , indicating strong potential as a therapeutic agent in conditions where TGF-R1 plays a role, such as fibrosis and cancer .
  • Cytotoxicity :
    • Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been tested against HepG2 liver cancer cells, showing promising results in inhibiting cell proliferation and inducing apoptosis .

1. Inhibition of Cell Proliferation

Research indicates that treatment with this compound leads to:

  • G2/M Cell Cycle Arrest : Flow cytometry analysis revealed that the compound effectively blocks the progression of HepG2 cells from G2 to M phase, suggesting a mechanism that disrupts normal cell cycle regulation .

2. Induction of Apoptosis

The compound has been shown to significantly increase the percentage of early apoptotic cells in treated groups compared to controls, demonstrating its ability to trigger programmed cell death in cancer cells .

Table 1: Summary of Biological Activities

Assay TypeTarget/Cell LineIC50 Value (nM)Mechanism
Kinase InhibitionTGF-R148Inhibition of receptor signaling
CytotoxicityHepG2 Cells<100Induction of apoptosis
Cell Cycle AnalysisHepG2 Cells-G2/M phase arrest

Case Study 1: HepG2 Cell Line

In a controlled study, HepG2 cells were treated with varying concentrations of the compound. Results indicated that at concentrations above 10 μM , there was a marked decrease in cell viability, alongside an increase in apoptotic markers as assessed by flow cytometry. This suggests a dose-dependent relationship between compound concentration and cytotoxicity .

Case Study 2: Kinase Profiling

A comprehensive kinase profiling study demonstrated that the compound not only inhibits TGF-R1 but also shows moderate activity against other kinases such as IGF1R and EGFR. The inhibition percentages were notable at higher concentrations, indicating potential multi-target effects which could be beneficial for treating complex diseases like cancer .

Q & A

Q. What synthetic routes are recommended for preparing 2-(4-fluorophenyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide, and what reaction conditions require optimization?

Methodological Answer:

  • Coupling Reactions: Use carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane (DCM) with triethylamine as a base. This method is effective for forming acetamide bonds between carboxylic acids and amines .
  • Thiazole Ring Formation: Optimize cyclocondensation of thiourea derivatives with α-haloketones. Reaction temperature (e.g., 273 K) and stoichiometry of reagents (e.g., 1:1 molar ratio) are critical for yield .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methylene chloride improves purity .

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust pH and solvent polarity to minimize byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolves dihedral angles between the fluorophenyl, thiazole, and pyridinyl groups. The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with hydrogen-bonded dimers (R₂²(10) motifs) .
  • NMR Spectroscopy:
  • ¹H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ ~10.2 ppm).
  • ¹³C NMR: Confirm carbonyl (C=O, δ ~168 ppm) and fluorophenyl carbons (δ ~115–160 ppm).
    • IR Spectroscopy: Detect amide C=O stretch (~1650 cm⁻¹) and thiazole C-S-C vibrations (~690 cm⁻¹) .

Q. How do the thiazole and fluorophenyl moieties influence physicochemical properties?

Methodological Answer:

  • Thiazole Ring: Enhances planarity and π-π stacking, improving intermolecular interactions in crystal lattices . The sulfur atom participates in hydrogen bonding, affecting solubility .
  • Fluorophenyl Group: Increases lipophilicity (logP ~2.8) and metabolic stability. The electronegative fluorine atom stabilizes aromatic rings via inductive effects .
  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the acetamide group.

Advanced Research Questions

Q. How can contradictions in reported biological activities of thiazole-containing acetamides be resolved?

Methodological Answer:

  • Standardized Assays: Reproduce antimicrobial or enzyme inhibition studies under controlled conditions (e.g., fixed pH, temperature). Use reference compounds (e.g., ciprofloxacin for antibacterial assays) .
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-fluorophenyl vs. 4-chlorophenyl) on activity. Adjust electron-withdrawing/donating groups to optimize target binding .
  • Orthogonal Validation: Combine enzyme-linked immunosorbent assays (ELISA) with isothermal titration calorimetry (ITC) to confirm binding affinities .

Q. What computational strategies predict the binding affinity of this compound to kinase targets?

Methodological Answer:

  • Molecular Docking: Use crystal structures of kinase domains (e.g., PDB ID 4Z0D) to model interactions. The pyridinyl-thiazole scaffold may occupy ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns to assess conformational changes in binding sites.
  • QSAR Models: Train models on thiazole derivatives to predict IC₅₀ values based on substituent electronegativity and steric parameters .

Q. What experimental approaches elucidate the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). Use varying substrate concentrations and fixed inhibitor doses .
  • X-ray Co-Crystallography: Resolve inhibitor-enzyme complexes (e.g., with cyclooxygenase-2) to identify key hydrogen bonds and hydrophobic interactions .
  • Mutagenesis: Replace active-site residues (e.g., Ser530 in COX-2) to validate binding requirements .

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